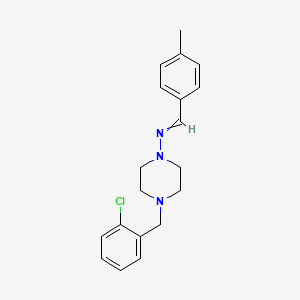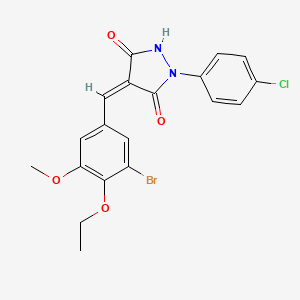![molecular formula C15H15N3O4S B6084434 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as Co-trimoxazole, is a combination of two antibiotics, sulfamethoxazole, and trimethoprim. It is a widely used antibiotic that is used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has been extensively studied for its mechanism of action, biochemistry, and physiological effects.
Mecanismo De Acción
Co-trimoxazole works by inhibiting two enzymes that are essential for bacterial growth, dihydropteroate synthase and dihydrofolate reductase. Sulfamethoxazole inhibits dihydropteroate synthase, which is involved in the synthesis of folic acid, a vitamin essential for bacterial growth. Trimethoprim inhibits dihydrofolate reductase, which is involved in the conversion of dihydrofolic acid to tetrahydrofolic acid, another essential vitamin for bacterial growth. By inhibiting these two enzymes, Co-trimoxazole prevents the synthesis of folic acid and tetrahydrofolic acid, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Co-trimoxazole has been shown to have a broad spectrum of activity against various bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria. Co-trimoxazole has also been shown to have a synergistic effect when used in combination with other antibiotics, such as aminoglycosides. Co-trimoxazole has a half-life of approximately 8-10 hours and is excreted primarily through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Co-trimoxazole is a widely used antibiotic that is readily available and relatively inexpensive. It has been extensively studied for its effectiveness in treating bacterial infections, and its mechanism of action is well understood. However, Co-trimoxazole has limitations for lab experiments. It can be difficult to obtain pure Co-trimoxazole, and its solubility in water is limited. Co-trimoxazole can also be toxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Co-trimoxazole. One area of research is the development of new formulations of Co-trimoxazole that are more soluble in water and less toxic to cell lines. Another area of research is the study of Co-trimoxazole in combination with other antibiotics to determine the optimal combination for the treatment of bacterial infections. Additionally, the use of Co-trimoxazole in the treatment of other infectious diseases, such as malaria, is an area of ongoing research. Finally, the use of Co-trimoxazole in the prevention of antibiotic resistance is an important area of future research.
Métodos De Síntesis
Co-trimoxazole is synthesized by combining sulfamethoxazole and trimethoprim. Sulfamethoxazole is synthesized by reacting p-aminobenzoic acid with methanesulfonyl chloride, followed by a reaction with 3,4-dimethylaniline. Trimethoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4,6-dimethyl-2-(propylamino)pyrimidine.
Aplicaciones Científicas De Investigación
Co-trimoxazole has been extensively studied for its effectiveness in treating bacterial infections. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has also been studied for its effectiveness in treating opportunistic infections in patients with HIV/AIDS. It has been shown to be effective in preventing Pneumocystis jirovecii pneumonia and Toxoplasma gondii infections in these patients.
Propiedades
IUPAC Name |
4-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-10(4-6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDCHXFKDRFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
methanol](/img/structure/B6084391.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6084425.png)
![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6084445.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)


